4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile core substituted with a pent-1-en-1-yl group and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a halogenated benzonitrile is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a candidate for drug development and other applications .
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the ethynyl and pent-1-en-1-yl groups.
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile: A fluorinated analog with potentially different reactivity and applications.
Uniqueness: 4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
251467-52-4 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-[2-(4-pent-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H17N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h4-9,12-15H,2-3H2,1H3 |
InChI Key |
PQBCXOXNVXRHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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